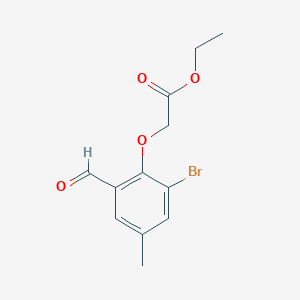

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-16-11(15)7-17-12-9(6-14)4-8(2)5-10(12)13/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKMHZJXRJMYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801175907 | |

| Record name | Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461707-80-1 | |

| Record name | Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Bromo-6-formyl-4-methylphenoxy Derivatives

Abstract

The phenoxy moiety is recognized as a privileged scaffold in medicinal chemistry, frequently contributing to the efficacy of drugs targeting a range of diseases from viral infections to cancer.[1] This guide focuses on a novel, underexplored class of compounds: 2-bromo-6-formyl-4-methylphenoxy derivatives. This scaffold presents a unique combination of features for chemical diversification and biological activity. The ortho-bromo and para-methyl substitutions on the phenyl ring modulate the electronic and steric properties, while the phenolic oxygen serves as a key attachment point for various side chains via etherification. Critically, the ortho-formyl group provides a versatile chemical handle for subsequent modifications, such as the formation of Schiff bases or participation in condensation reactions. This document provides a comprehensive technical overview for researchers and drug development professionals, detailing robust synthetic routes to the core intermediate, strategies for derivatization, methods for structural characterization, and a rationale for their potential applications in drug discovery, particularly as kinase inhibitors and anticancer agents.

The Strategic Importance of the Phenoxy Scaffold in Drug Design

The phenoxy group is a recurring structural motif in a multitude of clinically approved drugs and biologically active molecules. Its prevalence stems from a combination of favorable physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets.[1] These interactions are often responsible for enhancing binding affinity and selectivity for a specific biological target.

Modifications to the phenoxy ring system are a cornerstone of structure-activity relationship (SAR) studies. The introduction of substituents like halogens (e.g., bromine) or alkyl groups (e.g., methyl) can profoundly influence a molecule's lipophilicity, metabolic stability, and binding orientation. Furthermore, incorporating reactive functional groups, such as an aldehyde, opens a gateway to extensive chemical libraries through straightforward and high-yielding reactions. The 2-bromo-6-formyl-4-methylphenoxy scaffold is thus a prime candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns.[2]

Synthesis of the Core Intermediate: 2-Bromo-6-formyl-4-methylphenol

The cornerstone of any chemical library is the efficient and scalable synthesis of the core scaffold. The target intermediate, 2-bromo-6-formyl-4-methylphenol, can be prepared from the commercially available starting material, 2-bromo-4-methylphenol.[3] The critical step is the regioselective introduction of a formyl group at the C6 position, ortho to the hydroxyl group. The Duff reaction is a suitable method for this transformation.

Causality of Experimental Choice: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol or acetic acid). The reaction proceeds via the formation of an iminium ion, which acts as the electrophile. The hydroxyl group of the phenol directs the electrophilic aromatic substitution primarily to the ortho position, which is sterically unhindered in this case, leading to the desired 2,6-disubstituted product.

Diagram: Synthesis of the Core Intermediate

Caption: Proposed synthetic workflow for the core intermediate.

Experimental Protocol: Synthesis of 2-Bromo-6-formyl-4-methylphenol

-

To a flask containing 2-bromo-4-methylphenol (1.0 eq), add glycerol (or trifluoroacetic acid) as the solvent.

-

Add hexamethylenetetramine (HMTA) (1.5 eq) to the solution portion-wise while stirring.

-

Heat the reaction mixture to 140-160 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

-

Add concentrated hydrochloric acid and heat the mixture to hydrolyze the intermediate imine.

-

Cool the solution and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-bromo-6-formyl-4-methylphenol.

Strategies for Building a Diverse Chemical Library

The true value of the 2-bromo-6-formyl-4-methylphenoxy scaffold lies in its dual functional handles, which allow for two-dimensional diversification.

Derivatization at the Phenolic Oxygen: Williamson Ether Synthesis

The most direct method to generate phenoxy derivatives is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic attack on an alkyl halide.

Causality of Experimental Choice: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for quantitatively deprotonating the phenol, creating a highly reactive phenoxide ion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile. The subsequent reaction with an electrophile (R-X) proceeds via an Sₙ2 mechanism to form the desired ether linkage. A similar procedure has been successfully used for the synthesis of 2-bromo-6-phenoxypyridine.[4]

Diagram: Williamson Ether Synthesis

Sources

An In-depth Technical Guide on the Potential Therapeutic Applications of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Phenoxyacetate Derivative

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate is a synthetic organic compound characterized by a phenoxyacetate core, further substituted with bromine, a formyl group, and a methyl group on the phenyl ring. While direct therapeutic applications of this specific molecule are not yet documented in peer-reviewed literature, its structural motifs are present in a wide array of biologically active compounds. Phenoxyacetic acid and its derivatives, for instance, are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular properties.[1] The strategic incorporation of a bromine atom and a formyl group may further enhance or modulate its biological profile, as these functional groups are known to influence the therapeutic efficacy and metabolism of drug candidates.[2]

This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound, drawing upon the established bioactivities of structurally related compounds. We will delve into its synthesis, propose key therapeutic areas for investigation—namely anticancer, anti-inflammatory, and antimicrobial activities—and provide detailed experimental protocols for the validation of these hypotheses.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Scheme:

A simplified schematic of the Williamson ether synthesis.

Step-by-Step Experimental Protocol for Synthesis:

-

Deprotonation: To a solution of 2-bromo-6-formyl-4-methylphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).[3]

-

Stirring: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide ion.[3]

-

Addition of Electrophile: Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.[3]

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]

-

Extraction: Wash the organic layer with brine (saturated NaCl solution).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude product by flash column chromatography.[3]

Potential Therapeutic Application 1: Anticancer Activity

Scientific Rationale:

The phenoxyacetic acid scaffold is present in compounds that have demonstrated antiproliferative activity against various cancer cell lines.[1] For instance, certain derivatives have been shown to reduce the growth of colorectal cancer cells.[1] Furthermore, the presence of a bromine atom can enhance anticancer activity.[2] Bromophenol derivatives have been reported to possess significant antioxidant and anticancer potential, inducing apoptosis in cancer cells.[5][6] The aldehyde functionality can also contribute to cytotoxicity, a property leveraged in some anticancer agents. Given these precedents, it is hypothesized that this compound may exhibit anticancer properties. A potential mechanism could involve the induction of apoptosis, possibly through the generation of reactive oxygen species (ROS), a mechanism observed in other bromo-substituted anticancer compounds.[7][8]

Proposed Experimental Workflow for Anticancer Evaluation:

Workflow for evaluating the anticancer potential of the target compound.

Detailed Experimental Protocols:

1. Cell Viability Assay (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Use a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Therapeutic Application 2: Anti-inflammatory Activity

Scientific Rationale:

Phenoxyacetic acid derivatives have been reported to possess anti-inflammatory and analgesic properties.[9] Some have shown efficacy in reducing paw edema in animal models of inflammation.[10][11] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[11] The presence of halogen substituents on the phenoxy ring has been shown to enhance anti-inflammatory activity.[12] It is therefore plausible that this compound could exert anti-inflammatory effects, potentially by modulating the production of inflammatory mediators.

Proposed Experimental Workflow for Anti-inflammatory Evaluation:

Workflow for evaluating the antimicrobial activity of the target compound.

Detailed Experimental Protocols:

1. Disc Diffusion Assay:

-

Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard).

-

Agar Plates: Spread the inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Disc Application: Place sterile paper discs impregnated with different concentrations of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

-

Measurement: Measure the diameter of the zone of inhibition around each disc.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. [13]

Data Presentation

Table 1: Hypothetical IC50 Values for Anticancer Activity

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| HCT-116 | This compound | 48 | To be determined |

| MDA-MB-231 | This compound | 48 | To be determined |

| Doxorubicin (Control) | Doxorubicin | 48 | Known value |

Table 2: Hypothetical Inhibition of NO Production and Paw Edema

| Treatment | Concentration/Dose | % NO Inhibition (in vitro) | % Inhibition of Paw Edema (in vivo, 3h) |

| Vehicle Control | - | 0 | 0 |

| Test Compound | 10 µM / 10 mg/kg | To be determined | To be determined |

| Test Compound | 50 µM / 20 mg/kg | To be determined | To be determined |

| Indomethacin (Control) | 10 µM / 10 mg/kg | Known value | Known value |

Table 3: Hypothetical Antimicrobial Activity (MIC)

| Microbial Strain | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus | To be determined | Known value | N/A |

| E. coli | To be determined | Known value | N/A |

| C. albicans | To be determined | N/A | Known value |

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with the potential for significant therapeutic applications. Based on a thorough analysis of its structural components and the established biological activities of related compounds, we have outlined a clear and actionable research plan to investigate its anticancer, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this novel molecule. Successful validation of these hypotheses could pave the way for further preclinical and clinical development, ultimately contributing to the discovery of new therapeutic agents.

References

- An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate - Benchchem.

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR.org. Available at: [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. Available at: [Link]

-

(PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article - ResearchGate. Available at: [Link]

- Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them - Benchchem.

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - ResearchGate. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available at: [Link]

-

Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Available at: [Link]

-

Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate - ResearchGate. Available at: [Link]

-

4 - Organic Syntheses Procedure. Available at: [Link]

-

Effects of aromatic bromine compounds on the function of biological membranes - PubMed. Available at: [Link]

-

Ethyl 2-(2-bromo-6-formylphenoxy)acetate(CAS# 1187385-79-0 ) - angenechemical.com. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research, 2023, 15(10):10-11 Exploring the Effects of Aromatic Compounds on Medicinal Che - JOCPR. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. Available at: [Link]

-

Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - ResearchGate. Available at: [Link]

-

Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H- chromene-3-carboxylate (HA 14-1), a prototype small-molecule antagonist against antiapoptotic Bcl-2 proteins, decomposes to generate reactive oxygen species that induce apoptosis - PubMed. Available at: [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl) - PubMed. Available at: [Link]

-

Evaluation of the Antibacterial and Antibiofilm Effects of Ethyl Acetate Root Extracts from Vernonia adoensis (Asteraceae) against Pseudomonas aeruginosa - PubMed. Available at: [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. Available at: [Link]

-

Antibacterial Effect of an Ethyl Acetate Extract of Emericella nidulans Derived from Endophytic Fungus Rhizophora mucronata Against Methicillin-Resistant Staphylococcus aureus | Trends in Sciences. Available at: [Link]

-

(PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF - ResearchGate. Available at: [Link]

-

Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2 - MDPI. Available at: [Link]

-

Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - MDPI. Available at: [Link]

-

Phcogj.com Anti-Inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz &am. Available at: [Link]

-

The anti-inflammatory and analgesic activities of the ethyl acetate extract of Viburnum taitoense Hayata - ResearchGate. Available at: [Link]

-

Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC. Available at: [Link]

-

Antimicrobial Activity of Ethyl Acetate Fraction from Stelechocarpus burahol Fruit against Oral Bacteria and Total Flavonoids - Semantic Scholar. Available at: [Link]

-

Antimicrobial Activity of Ethyl Acetate Fraction from Stelechocarpus burahol Fruit against Oral Bacteria and Total Flavonoids Content - Journal of Young Pharmacists. Available at: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H- chromene-3-carboxylate (HA 14-1), a prototype small-molecule antagonist against antiapoptotic Bcl-2 proteins, decomposes to generate reactive oxygen species that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Ethyl Acetate Fraction from Stelechocarpus burahol Fruit against Oral Bacteria and Total Flavonoids Content – Journal of Young Pharmacists [archives.jyoungpharm.org]

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate as a pharmaceutical intermediate

This technical guide details the synthesis, chemical utility, and pharmaceutical applications of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate (CAS 1461707-80-1).

A Multifunctional Scaffold for Heterocyclic Pharmaceutical Synthesis

Executive Summary

This compound represents a highly specialized "tri-functionalized" intermediate in modern medicinal chemistry.[1][2] Its structure integrates three distinct reactive handles—an aryl aldehyde , an aryl bromide , and an ethyl ester —onto a lipophilic 4-methylphenoxy core. This unique architecture makes it a critical building block for synthesizing complex heterocycles, particularly benzofurans , indoles , and chroman derivatives , which are prevalent pharmacophores in anti-inflammatory, anti-diabetic (aldose reductase inhibitors), and oncology therapeutics.

This guide provides a comprehensive analysis of its synthesis, mechanistic versatility, and quality control protocols, designed for researchers optimizing drug discovery pathways.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1461707-80-1 |

| Molecular Formula | C₁₂H₁₃BrO₄ |

| Molecular Weight | 301.13 g/mol |

| Core Scaffold | 2-Bromo-6-hydroxy-4-methylbenzaldehyde |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Key Functional Groups | Formyl (-CHO), Bromo (-Br), Ethyl Ester (-COOEt) |

Synthetic Pathway: The Williamson Ether Strategy

The industrial-standard synthesis of this intermediate relies on the Williamson Ether Synthesis , coupling the substituted salicylaldehyde core with ethyl bromoacetate. This approach ensures high regioselectivity at the phenolic oxygen due to the specific pKa modulation by the ortho-bromo and para-methyl groups.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the phenoxide ion (generated in situ) on the α-carbon of ethyl bromoacetate.

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The reaction is driven by the formation of a stable phenoxide anion.

Mechanistic Utility & Downstream Applications

The value of this intermediate lies in its orthogonal reactivity . Each functional group can be manipulated independently, allowing for the rapid construction of diverse chemical libraries.

A. Benzofuran Cyclization (The Primary Utility)

The most common application is the formation of substituted benzofurans . The adjacent aldehyde and ether linkage facilitate an intramolecular condensation (often via the Rap-Stoermer or Feist-Bénary type mechanisms) under basic conditions to yield benzofuran-2-carboxylates.

B. Suzuki-Miyaura Coupling

The C2-Bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl or heteroaryl groups before or after cyclization, a critical strategy for increasing molecular complexity in late-stage functionalization.

C. Reductive Amination

The C6-Formyl group is a prime target for reductive amination, enabling the attachment of amine-bearing side chains, which are essential for modulating solubility and target affinity in kinase inhibitors.

Figure 2: Divergent synthetic applications. The molecule serves as a linchpin for accessing three distinct chemical spaces.

Detailed Experimental Protocol

Synthesis of this compound

Objective: To synthesize the target ether via O-alkylation of 2-bromo-6-hydroxy-4-methylbenzaldehyde.

Materials:

-

2-Bromo-6-hydroxy-4-methylbenzaldehyde (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

DMF (N,N-Dimethylformamide), anhydrous (10 volumes)

-

Ethyl Acetate (for extraction)[3]

-

Brine (saturated NaCl)

Procedure:

-

Activation:

-

Charge a round-bottom flask with 2-bromo-6-hydroxy-4-methylbenzaldehyde (1.0 eq) and anhydrous DMF .

-

Add K₂CO₃ (2.0 eq) in a single portion.

-

Stir the suspension at room temperature for 30 minutes . Note: The color typically shifts to bright yellow/orange, indicating phenoxide formation.

-

-

Alkylation:

-

Cool the mixture to 0°C (ice bath) to minimize side reactions.

-

Add Ethyl bromoacetate (1.2 eq) dropwise over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Heat to 60°C and stir for 4-6 hours . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3]

-

-

Work-up:

-

Quench the reaction by pouring the mixture into ice-cold water (20 volumes). The product may precipitate as a solid.

-

If solid precipitates: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Expected Yield: 85-92% Characterization:

-

¹H NMR (CDCl₃): δ 10.2 (s, 1H, CHO), 7.6 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 4.8 (s, 2H, O-CH₂-CO), 4.2 (q, 2H, O-CH₂-CH₃), 2.3 (s, 3H, Ar-CH₃), 1.3 (t, 3H, O-CH₂-CH₃).

Quality Control & Stability

To ensure pharmaceutical grade quality, the following parameters must be monitored:

| Parameter | Limit | Method | Rationale |

| Purity | ≥ 98.0% | HPLC (UV @ 254 nm) | Critical for downstream cyclization efficiency. |

| Water Content | ≤ 0.5% | Karl Fischer | Presence of water can hydrolyze the ester to the acid. |

| Acid Impurity | ≤ 1.0% | HPLC | 2-(2-bromo-6-formyl-4-methylphenoxy)acetic acid is the primary degradant. |

| Residual Solvent | < 500 ppm | GC-HS | DMF is difficult to remove; strict limits apply. |

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Williamson Ether Synthesis)

-

Core Scaffold Reactivity (Bromohydroxybenzaldehydes)

-

BenchChem Technical Guide.[7] "A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers."

-

- Downstream Benzofuran Synthesis: General application of salicylaldehyde derivatives in Rap-Stoermer condensation for benzofuran synthesis. Journal of Heterocyclic Chemistry (General Reference for Class).

Sources

- 1. 51336-47-1|Ethyl (4-bromo-2-formylphenoxy)acetate|BLD Pharm [bldpharm.com]

- 2. 2990525-21-6|Benzyl 2-(2-bromo-4-formylphenoxy)acetate|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 160668-28-0|Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate|BLD Pharm [bldpharm.com]

- 5. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Melting point and physical description of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

An In-depth Technical Guide to Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate: Synthesis, Characterization, and Physicochemical Properties

Introduction

This compound is a substituted phenoxyacetate derivative of significant interest to researchers and professionals in the fields of organic synthesis and drug discovery. Its molecular structure, featuring a reactive aldehyde group, a bromine substituent, and an ester moiety, makes it a versatile intermediate for the synthesis of more complex molecules and potential pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, purification, and physicochemical properties, with a focus on practical, field-tested methodologies and the underlying chemical principles.

Physicochemical Properties

A definitive melting point for this compound is not widely reported in the available literature. However, based on the physical state of analogous compounds, it is anticipated to be a solid at room temperature. For instance, the related compound, ethyl (4-formylphenoxy)acetate, has a reported melting point of 41-42 °C[1]. Another similar brominated compound, ethyl (3-bromo-2-fluoro-6-formylphenoxy)acetate, is also described as a solid.

Table 1: Physicochemical Properties of this compound and Related Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State (at STP) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₂H₁₃BrO₄ | 301.13 | Expected to be solid | Not available | Not available |

| 2-bromo-6-formyl-4-methylphenol | C₈H₇BrO₂ | 215.04 | Solid | Not available | Not available |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Liquid | -38[2][3] | 158-160[3][4] |

| Potassium Carbonate | K₂CO₃ | 138.21 | Solid | 891 | Decomposes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Liquid | -61 | 153 |

Synthesis via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[5] This reaction involves the O-alkylation of a substituted phenol, in this case, 2-bromo-6-formyl-4-methylphenol, with an alkyl halide, ethyl bromoacetate, in the presence of a weak base.[5][6]

Reaction Mechanism

The reaction proceeds in two primary steps:

-

Deprotonation: The acidic phenolic hydroxyl group of 2-bromo-6-formyl-4-methylphenol is deprotonated by a base, typically anhydrous potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion.[6]

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate. This results in the displacement of the bromide leaving group via an Sₙ2 mechanism, forming the desired ether linkage.[6]

Caption: Mechanism of Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetate esters.[5][6]

Materials:

-

2-bromo-6-formyl-4-methylphenol (1.0 equivalent)

-

Ethyl bromoacetate (1.1 - 1.3 equivalents)[6]

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)[5][6]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[5][6]

Procedure:

-

To a solution of 2-bromo-6-formyl-4-methylphenol in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the resulting suspension at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide.[5][6]

-

Add ethyl bromoacetate to the reaction mixture, either dropwise or in one portion.[5]

-

Heat the reaction mixture to a temperature between 60-80°C.[5][6]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[5][6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine to remove DMF and inorganic salts.[5][6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5][6]

Caption: Experimental workflow for synthesis.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5][6]

Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the methylene protons of the acetate moiety, singlets for the methyl and aldehyde protons, and signals corresponding to the aromatic protons.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct resonances for the carbonyl carbons of the ester and aldehyde groups, the carbons of the aromatic ring, and the carbons of the ethyl, methyl, and methylene groups.[6]

-

IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the C=O stretching vibrations of the aldehyde and ester functional groups, as well as the C-O stretching of the ether linkage.[6]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a bromine-containing compound.[6]

Troubleshooting and Side Reactions

The primary synthetic challenge in this procedure is to favor the desired O-alkylation over potential side reactions.

-

Incomplete Reaction: If the reaction does not proceed to completion, this may be due to insufficient or a weak base, or inadequate reaction time and temperature. Using a stronger base like sodium hydride (NaH) in an anhydrous, non-protic solvent can be considered.[5]

-

Ester Hydrolysis (Saponification): The presence of water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic conditions. Ensuring the use of anhydrous reagents and solvents is critical to minimize this side product.[5]

Applications in Research and Development

As a functionalized intermediate, this compound holds potential in several areas:

-

Medicinal Chemistry: The aldehyde group can be readily transformed into other functionalities, making this compound a valuable building block for the synthesis of novel heterocyclic compounds and potential drug candidates. Structurally related phenoxyacetate derivatives have been investigated for various biological activities.[7]

-

Organic Synthesis: It serves as a precursor for a variety of organic transformations, including oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, or its participation in condensation reactions.[7]

Conclusion

References

- An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)

- Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)

- Ethyl (4-formylphenoxy)

- Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)

- Ethyl (3-bromo-2-fluoro-6-formylphenoxy)

- Ethyl 2 Bromo Acet

- ethyl 2-bromoacet

- Ethyl Bromo Acet

Sources

- 1. lookchem.com [lookchem.com]

- 2. ethyl 2-bromoacetate | CAS#:105-36-2 | Chemsrc [chemsrc.com]

- 3. modychem.co [modychem.co]

- 4. crystlechemipharma.com [crystlechemipharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate | 76322-08-2 [smolecule.com]

Methodological & Application

Application Notes & Protocols: Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate as a Versatile Precursor for Heterocyclic Synthesis

Introduction: A Multifunctional Building Block for Complex Scaffolds

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic frameworks is of paramount importance. Many pharmaceuticals and biologically active compounds feature such scaffolds as their core structure.[1] Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate emerges as a highly valuable and versatile building block for synthetic chemists. Its unique architecture, featuring an ortho-positioned bromo and formyl group relative to the ether linkage, provides a powerful platform for a variety of intramolecular cyclization strategies. The aldehyde serves as a key electrophilic center, the activated methylene protons of the acetate moiety provide a nucleophilic handle, and the bromine atom offers a site for subsequent cross-coupling reactions, allowing for late-stage diversification.

This guide provides an in-depth exploration of the synthesis and application of this key intermediate, focusing on practical, field-proven protocols for the synthesis of benzofuran derivatives. We will delve into the causality behind experimental choices, provide robust, step-by-step methodologies, and offer insights into potential challenges and optimization strategies.

Part 1: Synthesis of this compound

The most direct and reliable method for synthesizing the title compound is the Williamson ether synthesis.[2][3] This reaction involves the O-alkylation of a substituted phenol with an alkyl halide under basic conditions. The mechanism proceeds via deprotonation of the acidic phenolic hydroxyl group to form a potent phenoxide nucleophile, which then attacks the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction.[3]

Causality of Experimental Design:

-

Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenol but mild enough to minimize the risk of saponification (hydrolysis) of the ethyl ester, a common side reaction when using hydroxide bases.[2] The use of an even stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent is also an excellent alternative to prevent ester hydrolysis.[2]

-

Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, enhancing its nucleophilicity without participating in the reaction.

-

Temperature Control: Gentle heating (60-80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe (4-6 hours) without promoting side reactions like E2 elimination, which can be a concern at excessively high temperatures.[2][3]

Experimental Workflow: Synthesis of the Precursor

Sources

Standard operating procedure for alkylation to produce Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Abstract & Scope

This Application Note details the standard operating procedure (SOP) for the O-alkylation of 3-bromo-2-hydroxy-5-methylbenzaldehyde (the phenolic precursor) using ethyl bromoacetate to produce Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate .

This transformation is a critical intermediate step in the synthesis of complex pharmaceutical agents (e.g., HCV protease inhibitors) and agrochemicals. The protocol utilizes a base-mediated Williamson Ether Synthesis optimized for sterically hindered phenols. The ortho-substitution pattern (bromo and formyl groups flanking the hydroxyl) reduces nucleophilicity, requiring specific solvent and temperature controls to ensure high conversion and minimize ester hydrolysis.

Critical Safety Directives (HSE)

⚠️ DANGER: High Potency Lachrymator

Ethyl Bromoacetate is a severe lachrymator (tear gas agent) and highly toxic if inhaled or absorbed through the skin.[1]

-

Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

-

PPE: Double nitrile gloves or Silver Shield® laminate gloves are required. Standard latex is insufficient. Wear chemical splash goggles.

-

Spill Management: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate solution inside the hood to neutralize any drips or spills of the alkyl halide immediately.

Reaction Mechanism & Logic

The synthesis proceeds via an

-

Activation: The weak base (Potassium Carbonate) deprotonates the phenol to generate the phenoxide anion.[4]

-

Substitution: The phenoxide attacks the

-carbon of ethyl bromoacetate, displacing the bromide leaving group.

Mechanistic Challenges:

-

Steric Hindrance: The phenoxide is flanked by a bromine atom (Position 2) and a formyl group (Position 6). This steric bulk retards the approach of the electrophile.[3]

-

Electronic Deactivation: The formyl group is electron-withdrawing, reducing the electron density on the phenoxide oxygen, further lowering nucleophilicity.

-

Solution: We utilize a polar aprotic solvent (DMF) to solvate the cation (

), leaving the phenoxide "naked" and more reactive, and mild heating (60°C) to overcome the activation energy barrier without degrading the ester.

Pathway Visualization

Figure 1: Mechanistic flow from precursor activation to product formation.

Materials & Specifications

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7][8] | Role | Specification |

| 3-Bromo-2-hydroxy-5-methylbenzaldehyde | 215.04 | 1.0 | Nucleophile | >97% Purity |

| Ethyl Bromoacetate | 166.99 | 1.2 | Electrophile | Lachrymator , Clear liquid |

| Potassium Carbonate ( | 138.21 | 2.0 | Base | Anhydrous, Granular |

| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent | Anhydrous (<0.1% |

| Ethyl Acetate | 88.11 | - | Extraction | ACS Grade |

Experimental Protocol

Phase 1: Setup and Activation

-

Glassware Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of nitrogen.

-

Solvation: Charge the RBF with 3-bromo-2-hydroxy-5-methylbenzaldehyde (1.0 eq, e.g., 2.15 g, 10 mmol).

-

Solvent Addition: Add anhydrous DMF (20 mL, 2 mL/mmol). Note: DMF is preferred over Acetone for this substrate to ensure complete solubility and higher reaction temperature capability.

-

Base Addition: Add anhydrous

(2.0 eq, 2.76 g). -

Activation Stir: Stir the suspension at Room Temperature (RT) for 30 minutes.

-

Why? This "pre-stir" allows the acid-base reaction to reach equilibrium, generating the phenoxide anion before the electrophile is introduced.

-

Phase 2: Alkylation

-

Reagent Addition: Via syringe, add Ethyl Bromoacetate (1.2 eq, 1.33 mL) dropwise over 5 minutes.

-

Reaction: Equip the flask with a condenser and heat the mixture to 60°C in an oil bath.

-

Monitoring: Stir at 60°C for 3–5 hours.

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Observation: The starting phenol (lower

) should disappear, and a new, less polar spot (product) should appear.

-

Phase 3: Workup & Isolation

-

Quench: Cool the reaction to RT. Pour the mixture into 100 mL of ice-cold water.

-

Result: The product may precipitate as a solid or oil out.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Washing: Combine organic layers and wash sequentially with:

-

Water (2 x 30 mL) – Critical to remove DMF.

-

Brine (1 x 30 mL).

-

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (

). Filter and concentrate under reduced pressure (Rotovap).

Phase 4: Purification

-

Crude State: The product usually solidifies upon standing.

-

Recrystallization (Preferred): Recrystallize from a mixture of Ethanol/Hexane or minimal hot Ethyl Acetate.

-

Column Chromatography (Alternative): If impurities persist, use a silica gel column eluting with a gradient of 5%

20% EtOAc in Hexanes.

Workflow Diagram

Figure 2: Operational workflow from setup to purification.[4]

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of the phenol. | Increase temperature to 80°C or add catalytic Potassium Iodide (Finkelstein condition) to generate the more reactive iodide in situ. |

| Hydrolysis Product (Acid) | Presence of water or excessive base/heat. | Ensure DMF is anhydrous.[4] Do not exceed 80°C. If acid forms, re-esterify using EtOH/H2SO4. |

| O-alkylation vs C-alkylation | Ambident nucleophile behavior. | Solvent choice is key. DMF promotes O-alkylation (hard-hard interaction). Keep temperature moderate to avoid C-alkylation byproducts. |

| Emulsion during workup | DMF presence in organic layer. | Wash the organic layer thoroughly with water (3x) before the brine wash. DMF is highly water-soluble. |

Characterization (Expected Data)

Upon isolation, the identity of This compound should be confirmed via

- 10.2 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive deshielded singlet.

- 7.6 - 7.3 ppm (m, 2H): Aromatic protons. Pattern depends on coupling (meta-coupling expected).

-

4.8 ppm (s, 2H): Methylene protons of the ether linkage (-O-CH

-

4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH

-

2.3 ppm (s, 3H): Aryl methyl group (-CH

-

1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH

References

-

Williamson, A. W. (1850).[3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

-

BenchChem. (2025).[4][5] "Experimental Protocol for Ethyl 2-(2-bromo-6-formylphenoxy)acetate". BenchChem Technical Library.

-

Thermo Fisher Scientific. (2024). "Safety Data Sheet: Ethyl Bromoacetate". Fisher Scientific MSDS.

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions".

-

Organic Syntheses. "General Procedures for Alkylation of Phenols". Org.[4][6][7][11] Synth. Coll. Vol. 3, p. 60.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Advanced Reductive Amination Strategies: Targeting the Formyl Group in Small Molecules and Biologics

Topic: Reductive Amination Techniques Involving the Formyl Group Content Type: Application Notes and Protocols

Executive Summary

Reductive amination is a cornerstone transformation in medicinal chemistry and chemical biology, enabling the direct conversion of a formyl group (aldehyde) to an amine.[1][2] Unlike direct alkylation, which suffers from poly-alkylation and lack of control, reductive amination proceeds via a discrete imine/iminium intermediate, allowing for precise mono-alkylation.

This guide provides advanced protocols for two distinct contexts:

-

Small Molecule Therapeutics: High-yield synthesis using Sodium Triacetoxyborohydride (STAB).

-

Bioconjugation: Site-selective labeling of proteins using Sodium Cyanoborohydride (

) or Picoline Borane.

Mechanistic Foundations & Reagent Selection

The reaction proceeds through the nucleophilic attack of an amine on the aldehyde carbon, forming a hemiaminal, which dehydrates to an imine (Schiff base) or iminium ion.[3] The critical "causality" in this protocol is the rate of reduction . The reducing agent must reduce the imine/iminium species faster than it reduces the starting aldehyde to an alcohol.

Mechanistic Pathway (Visualization)

Figure 1: The reductive amination pathway.[1][3][4][5][6][7][8] Success depends on the selective reduction of the Imine species over the Aldehyde.[1][8]

Strategic Reagent Comparison

| Reagent | Reactivity Profile | Solvent Compatibility | Primary Use Case | Critical Notes |

| Sodium Triacetoxyborohydride (STAB) | Mild, selective. Does not reduce aldehydes rapidly. | DCE, DCM, THF.[5] Incompatible with MeOH/Water. | Small Molecule Synthesis. Drug discovery standards. | Minimizes dialkylation. Excellent for acid-sensitive groups. |

| Sodium Cyanoborohydride ( | Very mild, slow. Requires pH 6–7.[6] | MeOH, EtOH, Water, Buffers.[9] | Bioconjugation. Protein labeling. | Toxic (Cyanide risk). Slow reaction requires pH monitoring. |

| Sodium Borohydride ( | Strong. Reduces aldehydes rapidly.[6] | MeOH, EtOH.[5][9] | Stepwise Synthesis. | Must pre-form imine completely before addition. |

| Picoline Borane (pic-BH3) | Mild, stable solid. | MeOH, Water, DCM.[5] | Green Chemistry. | Non-toxic alternative to |

Protocol A: Small Molecule Synthesis (The STAB Method)

Application: Synthesis of secondary amines from aldehydes and primary amines in drug discovery.

Why STAB? STAB (

Materials

-

Aldehyde substrate (1.0 equiv)[10]

-

Amine partner (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Glacial Acetic Acid (AcOH)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is preferred for rate; THF for solubility.

Step-by-Step Methodology

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Aldehyde (1.0 mmol) and Amine (1.1 mmol) in DCE (5 mL).

-

Expert Insight: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (

) to free-base it in situ.

-

-

Acid Catalysis: Add Glacial Acetic Acid (1–2 equiv).

-

Why: AcOH catalyzes the dehydration of the hemiaminal to the imine and buffers the basicity of the amine.

-

-

Reagent Addition: Add STAB (1.5 mmol) in a single portion.

-

Caution: Gas evolution (

) may occur slightly; ensure venting.

-

-

Reaction: Stir at room temperature (20–25 °C) under nitrogen atmosphere for 2–16 hours.

-

Monitoring: Check by LC-MS or TLC. Look for the disappearance of the aldehyde peak.

-

-

Quenching: Quench the reaction by adding saturated aqueous

(10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Bioconjugation (Reductive Alkylation of Proteins)

Application: Labeling N-terminal

Materials

-

Protein/Antibody (1–10 mg/mL in buffer)[10]

-

Aldehyde Tag (e.g., PEG-CHO)

-

Reducing Agent:

(5 M stock in 1 M NaOH) or Picoline Borane complex. -

Buffer: 0.1 M Phosphate Buffer (pH 6.0 – 7.5). Avoid amine-containing buffers like Tris or Glycine.

Step-by-Step Methodology

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS or Phosphate pH 6.5).

-

Expert Insight: Lower pH (6.0–6.5) favors N-terminal modification (

~8) over Lysine modification (

-

-

Aldehyde Addition: Add the Aldehyde tag to the protein solution.

-

Stoichiometry: Use 5–50 molar excess of aldehyde depending on the desired Degree of Labeling (DOL).

-

-

Incubation (Imine Formation): Incubate at 4 °C or RT for 1 hour to allow equilibrium formation of the Schiff base.

-

Reduction: Add

to a final concentration of 20–50 mM.-

Safety: Perform in a fume hood.

generates HCN gas if acidified strongly.

-

-

Reaction: Incubate at 4 °C overnight or RT for 4 hours.

-

Quenching: Add excess Tris buffer (1 M, pH 8.0) to scavenge remaining aldehyde and quench the reaction.[11]

-

Purification: Remove excess reagents via Size Exclusion Chromatography (SEC) or dialysis.

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Figure 2: Logic flow for troubleshooting common reductive amination failures.

Common Issues Table

| Issue | Root Cause | Corrective Action |

| No Reaction | Steric hindrance prevents imine formation. | Add Lewis Acid: Titanium(IV) isopropoxide ( |

| Aldehyde Reduction | Reducing agent is too strong or wet solvent. | Switch to STAB; Ensure solvent is anhydrous; Do not use MeOH with STAB. |

| Dialkylation | Primary amine reacts with product amine.[1][9] | Use excess amine (5 equiv) or switch to STAB in DCE (favors mono-alkylation). |

| Precipitation | Intermediate iminium salt is insoluble. | Add co-solvent (DMF or DMSO) or increase volume. |

References

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Link

-

Kapanidis, A. N., et al. (2001). "Site-Specific Incorporation of Fluorescent Probes into Protein: Hexahistidine-Tag-Mediated Fluorescent Labeling." Journal of the American Chemical Society.[6] (Context for bioconjugation strategies). Link

-

Sato, S., et al. (2004).

by Using a New Method for N-Terminal Selective Alkylation." Bioconjugate Chemistry. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

Troubleshooting & Optimization

Troubleshooting low solubility of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate in DMSO

Case ID: DMSO-SOL-042 Compound: Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate Chemical Class: Poly-substituted Phenoxyacetate / Lipophilic Aldehyde Primary Issue: Low solubility or precipitation in Dimethyl Sulfoxide (DMSO)

Executive Summary

You are encountering solubility issues with This compound in DMSO. This molecule presents a dual challenge: high lipophilicity (due to the bromine, methyl, and ethyl ester groups) and potential chemical instability (due to the reactive formyl/aldehyde group).

The solubility failure is likely driven by high crystal lattice energy (strong intermolecular interactions in the solid state) or solvent hydration (water contamination in DMSO). This guide provides a self-validating troubleshooting protocol to distinguish between thermodynamic insolubility, kinetic barriers, and chemical degradation.

Part 1: The Dissolution Protocol (Getting it into Solution)

The Problem: The solid powder remains visible or forms a suspension despite vortexing.

Root Cause Analysis:

This compound contains a bromine atom and a planar benzene ring, facilitating strong

Standardized Dissolution Workflow

Follow this decision tree to solubilize the compound safely.

Figure 1: Decision tree for solubilizing lipophilic phenoxyacetates. Note the strict temperature control to protect the aldehyde group.

Detailed Protocol Steps

-

Solvent Verification (Critical):

-

Action: Use only anhydrous DMSO (sealed under nitrogen/argon) or a freshly opened bottle.

-

Why? DMSO is hygroscopic.[1][2][3] It absorbs atmospheric moisture rapidly.[3] Water acts as an "anti-solvent" for this compound, drastically increasing the energy required to solvate the hydrophobic bromine and methyl groups [1].

-

-

The "Schlieren" Test:

-

Kinetic Energy Input (Sonication):

Part 2: Stability & Storage (Keeping it in Solution)

The Problem: The solution was clear yesterday but is now yellow/brown or has a precipitate.

Root Cause Analysis:

-

Oxidation: The formyl group (-CHO) at the C6 position is susceptible to autoxidation to a carboxylic acid, especially if the DMSO contains peroxides or is exposed to air.

-

Hygroscopicity: DMSO absorbs water from the air, shifting the polarity and causing the hydrophobic compound to "crash out" over time [3].[7]

Storage FAQ

Q: Can I store the stock solution at -20°C? A: Yes, but with a caveat. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles promote water condensation inside the tube.

-

Recommendation: Aliquot the stock into single-use vials before freezing. Use amber vials to protect the light-sensitive bromide and aldehyde.

Q: Why did the solution turn yellow? A: This indicates degradation. The aldehyde may have oxidized to the corresponding benzoic acid derivative, or the bromine may be undergoing slow photolysis.

-

Fix: Purge the headspace of your storage vials with Argon or Nitrogen gas to exclude oxygen.

Part 3: Assay Interference (The "Crash Out")

The Problem: The compound precipitates immediately when added to cell culture media or aqueous buffer.

Root Cause Analysis: This is the "Solubility Cliff." The compound is soluble in DMSO (LogP ~3-4 estimated) but insoluble in water. When you dilute the DMSO stock into a buffer, the solvent environment instantly becomes too polar to support the molecule.

Data: Solubility Limits

| Solvent System | Estimated Solubility Limit | Observation |

| Pure DMSO (Anhydrous) | > 50 mM | Clear, slightly viscous |

| DMSO (Wet, 10% H2O) | < 10 mM | Hazy / Micro-precipitates |

| PBS / Culture Media | < 50 µM | Immediate precipitation (Crash out) |

Mitigation Workflow: The Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into 100% aqueous media if the final concentration is high. Use an intermediate dilution step.

Figure 2: Avoiding "Shock Precipitation" by using an intermediate dilution step to gradually change polarity.

Protocol:

-

Prepare a 10x working solution: Dilute your DMSO stock into a buffer containing 0.1% Tween-80 or Pluronic F-68 . These surfactants form micelles that stabilize the lipophilic compound during the transition from organic to aqueous phase [4].

-

Add to Assay: Pipette this stabilized 10x solution into your final assay plate.

References

-

Gaylord Chemical Company. (2007).[8] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Retrieved from [5]

-

Ziath. (2018). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

-

BenchChem. (2025).[2][7][9] Impact of hygroscopic DMSO on solubility of lipophilic compounds. Retrieved from

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. ziath.com [ziath.com]

- 4. ziath.com [ziath.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Minimizing side reactions during the cyclization of phenoxyacetate derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the cyclization of phenoxyacetate derivatives. This guide is designed to provide in-depth, field-proven insights into minimizing common side reactions and troubleshooting experimental challenges. Our focus is on understanding the causality behind reaction outcomes to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the intramolecular cyclization of phenoxyacetate derivatives, a reaction that typically proceeds via an intramolecular Friedel-Crafts-type acylation mechanism.

Issue 1: Low or No Yield of the Desired Cyclized Product

Question: My reaction is resulting in a very low yield, or I am only recovering my starting material. What are the likely causes and how can I fix this?

Answer: This is one of the most common issues and typically points to three main areas: the reactivity of your aromatic ring, the activity of the catalyst, or suboptimal reaction conditions.

1. Aromatic Ring Deactivation: The core of this reaction is an electrophilic aromatic substitution. If the phenoxy ring contains strongly electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -COOH, the ring is "deactivated" and less nucleophilic, making it resistant to attack by the electrophilic acylium ion intermediate.[1]

-

Causality: The cyclization step requires the aromatic ring's π-electrons to attack the newly formed electrophile. EWGs pull electron density away from the ring, reducing its nucleophilicity and increasing the activation energy for the cyclization step.[2]

-

Solution:

-

Stronger Catalyst System: For deactivated substrates, standard catalysts like polyphosphoric acid (PPA) may be insufficient. Consider using more potent Lewis acids or Brønsted acids. A combination of POCl₃ with P₂O₅ can be effective for less reactive substrates.[3] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful option.

-

Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier. However, this must be done cautiously as it can also promote side reactions.[4]

-

Substrate Modification: If possible, consider performing the cyclization before introducing strongly deactivating groups or use protecting groups that can be removed later.

-

2. Catalyst Inactivity: Lewis acid catalysts like AlCl₃ and Brønsted acids like PPA are highly sensitive to moisture.[1]

-

Causality: Water reacts with and hydrolyzes the acid catalyst, rendering it inactive. In the case of Friedel-Crafts acylation, the ketone product can also form a stable complex with the Lewis acid, effectively sequestering it.[1] This is why more than a stoichiometric amount of the catalyst is often required.

-

Solution:

-

Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Increase Catalyst Loading: For acylations, at least a stoichiometric amount of the Lewis acid catalyst is necessary. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents).[1]

-

Choose the Right Catalyst: Different substrates may require different catalysts. See the FAQ section for guidance on catalyst selection.

-

3. Suboptimal Reaction Conditions:

-

Causality: Insufficient temperature or reaction time may lead to incomplete conversion.[4] Conversely, excessively high temperatures can lead to decomposition.

-

Solution:

-

Systematic Optimization: Methodically screen reaction temperatures, starting from a literature-reported value and increasing in increments (e.g., 10-20 °C). Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Workflow for Optimizing Reaction Conditions

Caption: Workflow for optimizing cyclization conditions.

Issue 2: Formation of Tarry Material or Insoluble Polymer

Question: My reaction mixture has turned dark and is producing a tar-like substance. What is causing this and how can I prevent it?

Answer: Tar formation is a clear sign of uncontrolled side reactions, often polymerization or extensive decomposition. This is typically caused by reaction conditions that are too harsh.[1]

-

Causality:

-

Excessively High Temperatures: While heat can be necessary, excessive temperatures can provide enough energy for intermolecular reactions to compete with the desired intramolecular cyclization, leading to polymer formation. It can also cause decomposition of the starting material or product.

-

Highly Reactive Substrates: Aromatic rings that are highly activated (i.e., contain multiple strong electron-donating groups) can be overly reactive, leading to uncontrolled side reactions.

-

Highly Concentrated Reaction: High concentrations can favor intermolecular polymerization over intramolecular cyclization.

-

-

Solution:

-

Lower the Reaction Temperature: This is the first and most important parameter to adjust.[6] A lower temperature slows down all reactions, but it will disproportionately affect the higher-activation-energy pathways that often lead to decomposition and polymerization.

-

Use a Milder Catalyst: Switch to a less aggressive acid catalyst. For example, if you are using Eaton's reagent, try PPA first. If using AlCl₃, perhaps a weaker Lewis acid like ZnCl₂ or FeCl₃ could be effective.[2][7]

-

Reduce Reactant Concentration: Perform the reaction at a higher dilution. This will statistically favor the intramolecular cyclization over intermolecular reactions.

-

Slow Addition: Instead of adding the substrate to the hot acid all at once, consider adding a solution of the substrate dropwise over a period of time to maintain a low instantaneous concentration.

-

Issue 3: Formation of an Unexpected Isomer

Question: I have isolated a product with the correct mass, but spectroscopic analysis (NMR) shows it is not the expected constitutional isomer. Why did the cyclization occur at the wrong position?

Answer: The regioselectivity of electrophilic aromatic substitution is governed by both electronic and steric effects.

-

Causality:

-

Electronic Effects: Cyclization will preferentially occur at the aromatic position that is most activated (most electron-rich) and can best stabilize the intermediate sigma complex (Wheland intermediate). For a phenoxyacetate, this is typically the ortho or para position relative to the oxygen atom. If a meta-directing group is present, it can steer the cyclization to an alternative position.[3]

-

Steric Hindrance: If the electronically favored position is blocked by a bulky substituent, the cyclization may be forced to occur at a less sterically hindered, albeit less electronically favored, position.

-

-

Solution:

-

Analyze Your Substrate: Carefully map the electronic effects (activating/deactivating, ortho/para vs. meta directing) of all substituents on the aromatic ring.

-

Introduce Blocking Groups: In some cases, a "blocking group" (like a sulfonic acid group) can be temporarily installed at the undesired position of reaction. This group can then be removed after the cyclization is complete.

-

Modify the Linker: Changing the length or nature of the chain linking the acetate to the phenoxy group can sometimes alter the conformational preferences of the molecule, favoring cyclization at a different position.

-

General Mechanism of Intramolecular Cyclization

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acid catalyst for my substrate?

A1: The choice of catalyst is a balance between reactivity and the potential for side reactions. A good starting point is to assess the electronic nature of your aromatic ring.

| Catalyst Type | Examples | Best For | Potential Issues |

| Moderate Brønsted Acids | Polyphosphoric Acid (PPA) | Activated or mildly deactivated rings. Good general starting point. | May be insufficient for strongly deactivated rings. Can be viscous and difficult to stir. |

| Strong Brønsted Acids | Eaton's Reagent (P₂O₅/MeSO₃H), Triflic Acid (TfOH) | Deactivated rings that are resistant to cyclization under milder conditions. | Highly corrosive and aggressive. Can easily cause charring/decomposition if not controlled.[8] |

| Lewis Acids / Dehydrating Agents | POCl₃, P₂O₅, AlCl₃, ZnCl₂ | Useful for a variety of substrates, particularly in syntheses analogous to the Bischler-Napieralski reaction.[2][9] | Highly moisture-sensitive. Can require stoichiometric amounts. AlCl₃ can be overly aggressive.[1] |

Q2: What is the optimal reaction temperature and time?

A2: There is no single optimal temperature; it is highly substrate-dependent. A common range for PPA-mediated cyclizations is 60-120 °C. The best approach is empirical:

-

Start with a moderate temperature (e.g., 80 °C).

-

Monitor the reaction every 30-60 minutes by TLC.

-

If no reaction occurs after 2-3 hours, increase the temperature by 20 °C and continue monitoring.

-

If the reaction is proceeding but is slow, you can extend the reaction time.

-

If you observe the formation of multiple spots or darkening of the solution, the temperature is likely too high.[4][10]

Q3: Which solvent should I use?

A3: Many cyclizations using PPA, Eaton's reagent, or neat POCl₃ are run without an additional solvent, as the acid itself serves as the reaction medium. If a solvent is required, it must be inert to the strong acid conditions.

-

Good Choices: High-boiling point, non-polar solvents like toluene, xylene, or dichlorobenzene are often used, especially with catalysts like POCl₃.[11]

-

Poor Choices: Avoid solvents with functional groups that can react with the acid catalyst, such as alcohols, nitriles (unless intended as part of the reaction), or ethers in some cases.[11][12] The choice of solvent can significantly impact reaction pathways and rates.[13][14]

Q4: How can I confirm the structure of my cyclized product and identify byproducts?

A4: A combination of analytical techniques is essential:

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and any byproducts, helping you identify if you have the correct mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons. For cyclized products, look for changes in the aromatic region splitting patterns and the disappearance of the protons from the acetate's ethyl/methyl group.

-

¹³C NMR: Confirms the number of unique carbons and the presence of the new ketone carbonyl (~190-210 ppm).

-

2D NMR (COSY, HSQC, HMBC): Essential for unambiguously determining the exact isomer formed by establishing long-range C-H correlations.

-

-

Infrared (IR) Spectroscopy: Useful for confirming the formation of the new ketone group (a strong C=O stretch, typically around 1680-1700 cm⁻¹ for an aryl ketone) and the disappearance of the ester carbonyl from the starting material.

General Experimental Protocol: Cyclization of a Phenoxyacetate using PPA

This is a representative protocol and must be adapted based on the specific substrate and safety considerations.

-

Preparation: Dry all glassware in an oven (≥120 °C) for at least 4 hours and allow to cool in a desiccator. Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

Reagent Addition: Under a positive pressure of inert gas, add polyphosphoric acid (PPA) to the reaction flask. Begin stirring and gently heat the PPA to a mobile temperature (e.g., 60-70 °C) to ensure it is not too viscous.

-

Substrate Addition: Add the phenoxyacetate derivative to the stirring PPA. The addition may be done in one portion or in batches if the reaction is exothermic.

-

Reaction: Heat the reaction mixture to the target temperature (e.g., 90 °C) and monitor its progress by TLC (quenching a small aliquot in ice-water and extracting with ethyl acetate for spotting).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the viscous reaction mixture onto crushed ice in a beaker. This quenching step is highly exothermic and should be performed behind a blast shield in a fume hood.

-

Extraction: After the PPA is hydrolyzed, neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or 10M NaOH solution) until it is basic (pH > 8). Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-